

Application Notes and Protocols: AZD5462

Administration in Rat Models

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Compound of Interest

Compound Name: AZD5462

Cat. No.: B12405063

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Disclaimer: The user's request specified **AZD5462** as a CDK2 inhibitor. However, publicly available scientific literature and data from the developer, AstraZeneca, consistently identify **AZD5462** as a selective oral allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), being developed for the treatment of heart failure.[1][2][3][4][5] The following application notes are therefore based on its correct mechanism of action as an RXFP1 agonist.

Introduction

AZD5462 is an orally bioavailable, selective allosteric agonist for the Relaxin Family Peptide Receptor 1 (RXFP1).[2][3] RXFP1, the receptor for the hormone relaxin-2, is a key modulator in cardiovascular physiology.[1] Activation of RXFP1 is associated with beneficial hemodynamic effects, as well as anti-fibrotic and anti-inflammatory properties.[1] Preclinical studies have demonstrated that **AZD5462** is well-tolerated in rats and has a bioavailability of 58% in this species.[6] These notes provide a generalized framework for the administration of **AZD5462** to rat models for cardiovascular research.

Core Requirements: Data Presentation

Quantitative data from preclinical studies should be organized for clarity and comparative analysis. Below are template tables for presenting pharmacokinetic and pharmacodynamic data for **AZD5462** in rat models.

Table 1: Pharmacokinetic Profile of **AZD5462** in Rats

Parameter	Value	Unit	Source
Bioavailability	58	%	[6]
Hepatocyte Stability (Clint)	11	$\mu\text{L}/\text{min}/10^6 \text{ cells}$	[5]
Plasma Protein Binding (unbound)	4.3	%	[5]
Cmax	Data not publicly available	ng/mL	-
Tmax	Data not publicly available	h	-
AUC	Data not publicly available	ng*h/mL	-

Table 2: In Vitro Activity of **AZD5462**

Parameter	EC ₅₀	Unit
cAMP Production	17	nM
cGMP Production	50	nM
ERK Phosphorylation	6.3	nM
Source:[5]		

Experimental Protocols

The following protocols are generalized for administering a novel oral small molecule to rats in a research setting. Specifics should be optimized based on the experimental goals.

Formulation of **AZD5462** for Oral Administration

Objective: To prepare a homogenous and stable formulation of **AZD5462** for consistent oral dosing.

Materials:

- **AZD5462** powder
- Vehicle (e.g., 0.5% w/v Hydroxypropyl methylcellulose [HPMC] in purified water, or as determined by solubility/stability studies)
- Mortar and pestle or homogenizer
- Calibrated balance
- Magnetic stirrer and stir bar
- Volumetric flasks and graduated cylinders

Protocol:

- Calculate the required amount of **AZD5462** and vehicle based on the highest desired dose concentration and the total volume needed for the study cohort.
- Accurately weigh the **AZD5462** powder.
- If necessary, triturate the powder with a small amount of the vehicle in a mortar to create a fine, uniform paste. This helps prevent clumping.
- Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer.
- Continue stirring for a sufficient duration (e.g., 30-60 minutes) to ensure a homogenous suspension.
- Store the formulation in a labeled, light-protected container at the recommended temperature (e.g., 2-8°C).
- Before each use, stir the suspension thoroughly to ensure uniformity. Prepare fresh formulations as required by the compound's stability profile.

Oral Administration to Rat Models

Objective: To accurately deliver the calculated dose of **AZD5462** directly into the stomach of the rat.

Materials:

- Rat models (e.g., Sprague-Dawley, Wistar) appropriate for the cardiovascular model
- **AZD5462** formulation
- Appropriately sized oral gavage needles (e.g., 16-18 gauge, straight or curved)
- Syringes (1-3 mL)
- Calibrated animal scale

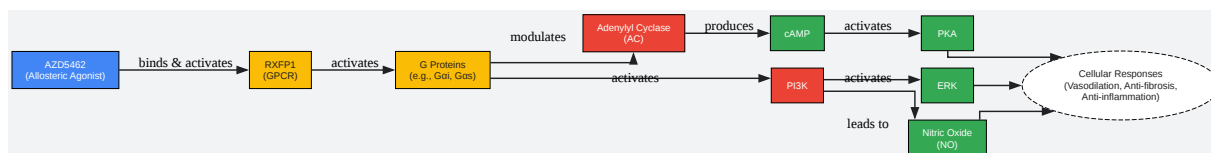
Protocol:

- Acclimatization: Allow rats to acclimate to the facility and handling for at least one week prior to the experiment.
- Dose Calculation: Weigh each rat immediately before dosing. Calculate the specific volume of the **AZD5462** formulation to administer using the formula: $\text{Dose Volume (mL)} = (\text{Desired Dose [mg/kg]} * \text{Animal Weight [kg]}) / \text{Formulation Concentration [mg/mL]}$
- Animal Restraint: Gently but firmly restrain the rat to prevent movement and ensure proper positioning of the head and neck.
- Gavage Procedure: a. Draw the calculated volume of the homogenous **AZD5462** suspension into the syringe. b. Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth to reach the stomach. c. Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met or the animal shows signs of respiratory distress, withdraw immediately. d. Once the needle is in position, dispense the contents of the syringe smoothly.
- Post-Dosing Observation: Return the animal to its cage and monitor for any immediate adverse reactions (e.g., regurgitation, distress) for a short period.

- Schedule: Administer doses according to the study design (e.g., once daily) for the specified duration.

Mandatory Visualizations

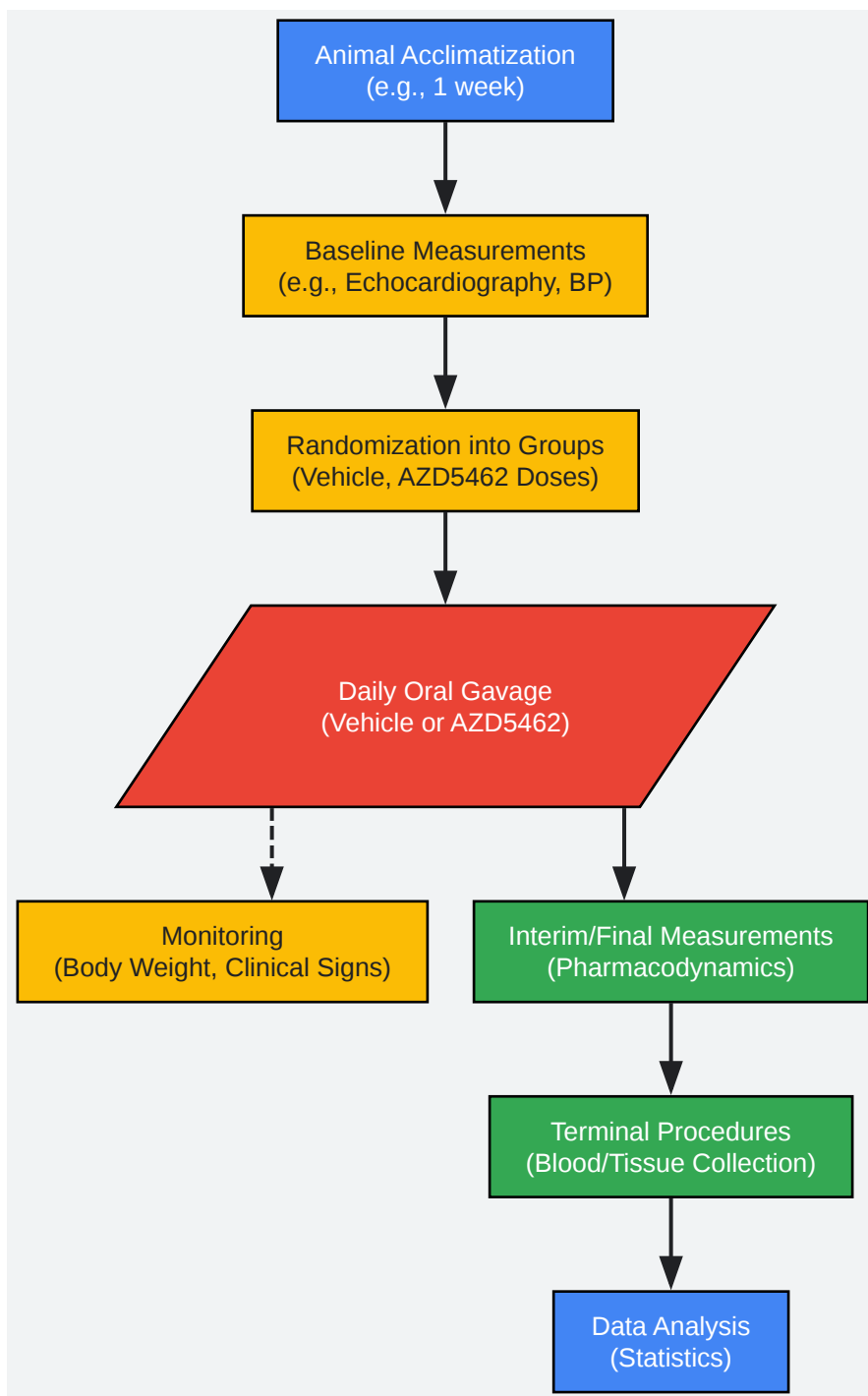
AZD5462 Signaling Pathway



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Caption: Signaling pathway of **AZD5462** as an RXFP1 agonist.

Experimental Workflow



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Caption: Generalized workflow for in vivo rat studies.

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